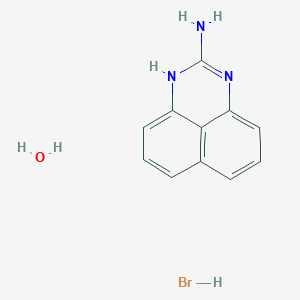

1H-perimidin-2-amine hydrobromide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-perimidin-2-amine hydrobromide hydrate is a chemical compound with the CAS number 313223-13-1 . It is also known by other names such as 2-aminoperimidine hydrobromide hydrate .

Synthesis Analysis

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis

The molecular formula of 1H-perimidin-2-amine hydrobromide hydrate is C11H12BrN3O . The molecular weight is 282.141 . The IUPAC name is 1H-perimidin-2-amine;hydrate;hydrobromide .Physical And Chemical Properties Analysis

The boiling point of 1H-perimidin-2-amine hydrobromide hydrate is 421.7ºC at 760 mmHg . The melting point is 297ºC (lit.) . The exact mass is 281.01600 .Scientific Research Applications

Drug Discovery

1H-perimidin-2-amine hydrobromide hydrate: is utilized in the synthesis of various perimidine derivatives, which are explored for their potential as therapeutic agents. Due to the compound’s ability to interact with different proteins and form complexes with metals, it is a valuable scaffold in medicinal chemistry. Researchers leverage its unique electronic properties to develop novel drugs with specific biological activities .

Polymer Chemistry

In polymer science, this compound serves as a monomer for creating polymers with specific characteristics. Its incorporation into polymer chains can result in materials with enhanced strength, thermal stability, and chemical resistance, making it an asset in developing advanced materials for industrial applications .

Analytical Chemistry

1H-perimidin-2-amine hydrobromide hydrate: finds applications in analytical chemistry as a reagent for the detection and quantification of various chemical species. Its reactivity and selectivity make it a useful component in the development of sensors and assays .

Environmental Science

The compound’s derivatives are being studied for their role in environmental science, particularly in the detection and removal of pollutants. Its ability to form complexes with various metals can be harnessed to treat contaminated water or soil .

Catalysis

Researchers are investigating the use of 1H-perimidin-2-amine hydrobromide hydrate in catalysis. Its structural properties may provide a basis for designing catalysts that can facilitate a range of chemical reactions, potentially leading to more efficient and sustainable industrial processes .

Photo Sensors and Dye Industries

Due to its electronic properties, 1H-perimidin-2-amine hydrobromide hydrate is a candidate for developing photo sensors. It can also be used in the dye industry for the synthesis of colorants that have specific light absorption and emission properties .

Safety and Hazards

When handling 1H-perimidin-2-amine hydrobromide hydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

Mechanism of Action

Target of Action

The primary target of 1H-perimidin-2-amine hydrobromide hydrate is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading substances such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism .

Mode of Action

1H-perimidin-2-amine hydrobromide hydrate acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it prevents the degradation of GLP-1 . This results in increased levels of GLP-1, a hormone that facilitates increased insulin secretion, consequently reducing blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4 and increasing GLP-1 levels, it enhances insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved glucose control .

properties

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-perimidin-2-amine hydrobromide hydrate | |

CAS RN |

313223-13-1 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)